3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-

描述

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-, also known as 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-, is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13132. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

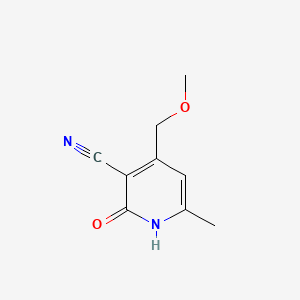

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- (chemical formula: C9H10N2O2) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a pyridine ring with a unique combination of functional groups, including a carbonitrile and methoxymethyl substituent, which contribute to its pharmacological profile.

- Molecular Weight : 178.19 g/mol

- CAS Number : 1354528-16-7

- Structure :

Biological Activity Overview

Research indicates that 3-Pyridinecarbonitrile exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Various studies have explored its effectiveness against different bacterial strains. For instance, derivatives of similar pyridine compounds have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. These compounds often demonstrate higher sensitivity towards Gram-positive bacteria such as Bacillus cereus compared to the more resistant Gram-negative strains like Escherichia coli .

- Anticancer Potential : The compound has been submitted for evaluation by the National Cancer Institute (NCI), indicating its potential as an anticancer agent. The structural characteristics suggest that it may interact with biological targets involved in cancer progression .

- Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit specific enzymes, which is crucial in the development of therapeutic agents targeting metabolic pathways in diseases.

The synthesis of 3-Pyridinecarbonitrile can be achieved through various methods that typically involve the modification of existing pyridine derivatives. Studies have highlighted the importance of understanding the compound's mechanism of action, which involves interaction with specific biological targets through binding affinity studies. Techniques such as molecular docking and spectroscopic analysis are commonly employed to elucidate these interactions .

Comparative Analysis with Similar Compounds

To contextualize the activity of 3-Pyridinecarbonitrile, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | C7H6N2O2 | Lacks methyl substitution at position 6 |

| 5-Chloro-6-(methoxymethyl)-4-methyl-2-oxo-1,2-dihydro-pyridine | C10H10ClN2O2 | Contains chlorine substituent |

| 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | C9H8ClN2O2 | Chlorine substitution affects reactivity |

The unique combination of methoxymethyl and methyl groups in 3-Pyridinecarbonitrile may contribute to its distinct biological activities compared to these similar compounds .

Case Studies

Several case studies have documented the biological effects of 3-Pyridinecarbonitrile and its derivatives:

- Study on Antimicrobial Efficacy : A study demonstrated that specific derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Bacillus cereus, suggesting a potential role in developing new antimicrobial agents .

- Cancer Research : Preliminary results from NCI evaluations indicate that some derivatives may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

常见问题

Q. Basic: What are the established synthetic methodologies for preparing 3-pyridinecarbonitrile derivatives like the target compound?

Answer:

The synthesis typically involves cyclocondensation reactions under reflux conditions. A general protocol includes combining substituted acetophenones (e.g., p-bromoacetophenone), aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol, heated for 10–20 hours . Alternative routes use cyanoacetic acid hydrazide, malononitrile, and aromatic aldehydes in ethanol with piperidine as a catalyst, yielding polyfunctional dihydropyridine derivatives . Key variables affecting yield include solvent choice (e.g., absolute ethanol), molar ratios, and reaction time. Post-synthesis purification often involves crystallization from DMF/ethanol (1:2) .

Q. Advanced: How can reaction conditions be optimized to improve yield and purity in multi-component syntheses?

Answer:

Optimization strategies include:

- Catalyst screening : Piperidine enhances cyclization efficiency in ethanol-based systems .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Temperature control : Extended reflux durations (up to 20 hours) are critical for complete cyclization .

- Stoichiometric adjustments : Excess ammonium acetate (8 equivalents) drives the reaction forward by neutralizing byproducts .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

Refer to Safety Data Sheets (SDS):

- GHS Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory tract irritation (Category 3) .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.

- First aid : For skin contact, rinse immediately with water; if ingested, seek medical attention and provide SDS .

Q. Advanced: How can contradictions in spectral data (e.g., NMR, IR) during structural elucidation be resolved?

Answer:

- Cross-validation : Combine H-NMR (e.g., aromatic proton multiplicity at δ 7.06–7.78 ), IR (carbonyl stretches at 1642 cm ), and mass spectrometry (e.g., molecular ion peak at m/z 320 ).

- Computational modeling : Compare experimental data with DFT-calculated spectra for ambiguous signals.

- Alternative techniques : Use C-NMR or 2D-COSY to resolve overlapping peaks in dihydropyridine systems .

Q. Advanced: How can biological activity assays be designed to evaluate anticancer potential?

Answer:

- In vitro models : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, referencing protocols for pyridine derivatives with IC values .

- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxymethyl, aryl groups) to assess impact on cytotoxicity .

- Mechanistic studies : Investigate apoptosis induction via flow cytometry or caspase-3 activation assays .

Q. Basic: Which analytical techniques are most reliable for confirming the molecular structure?

Answer:

- Spectroscopy :

- IR : Confirm nitrile (2210 cm) and carbonyl (1642–1680 cm) groups .

- NMR : Identify dihydropyridine protons (δ 6.72–7.78) and methoxymethyl groups (δ 3.91 for -OCH) .

- Mass spectrometry : Match observed m/z with theoretical molecular weight (e.g., 261.28 g/mol ).

Q. Advanced: What strategies enhance the compound’s solubility for pharmacological testing?

Answer:

- Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain biocompatibility .

- Salt formation : Explore hydrochloride salts if amine groups are present.

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to improve aqueous stability .

Q. Basic: What purification methods are effective for isolating the target compound?

Answer:

- Crystallization : Use DMF/ethanol (1:2) to precipitate high-purity crystals .

- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients for complex mixtures .

- Recrystallization : Methanol or ethanol are preferred for removing unreacted starting materials .

Q. Advanced: How can computational chemistry aid in predicting reactivity or metabolite pathways?

Answer:

- DFT calculations : Model transition states to predict regioselectivity in electrophilic substitutions .

- Metabolism prediction : Use software like SwissADME to identify potential cytochrome P450 oxidation sites .

- Docking studies : Simulate interactions with biological targets (e.g., kinase enzymes) to guide SAR .

Q. Advanced: What mechanistic insights explain the compound’s reactivity in cyclocondensation reactions?

Answer:

The reaction proceeds via Knoevenagel condensation between aldehydes and cyanoacetate derivatives, followed by cyclization with ammonia (from ammonium acetate) to form the dihydropyridine core . The methoxymethyl group’s electron-donating effect stabilizes intermediates, favoring 4-substitution . Piperidine catalyzes enamine formation, critical for ring closure .

属性

IUPAC Name |

4-(methoxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-6-3-7(5-13-2)8(4-10)9(12)11-6/h3H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNRUMOPNATILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C#N)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212794 | |

| Record name | 2-Methyl-4-methoxymethyl-5-cyano-6-oxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6339-38-4 | |

| Record name | 2-Methyl-4-methoxymethyl-5-cyano-6-oxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6339-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4-methoxymethyl-5-cyano-6-oxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-4-METHOXYMETHYL-6-METHYL-NICOTINONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。